3-Ethyl 6-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-Ethyl 6-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, such as ester, ketone, and fluorophenyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step reactions. One common method is the Hantzsch dihydropyridine synthesis, which includes the following steps:
Condensation Reaction: Ethyl acetoacetate, 3-fluorobenzaldehyde, and ammonium acetate are reacted in ethanol under reflux conditions to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the hexahydroquinoline core.
Esterification: The final step involves esterification to introduce the ethyl and methyl ester groups.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for higher yields and purity. This can involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to accelerate the reaction rates and improve selectivity.
Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 6-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline derivatives with altered electronic properties.
Reduction: Alcohol derivatives with potential changes in biological activity.
Substitution: Substituted fluorophenyl derivatives with diverse functional groups.
Scientific Research Applications
3-Ethyl 6-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Explored for its potential in organic electronics and photonics due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Ethyl 6-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar core structures but different substituents.
Fluorophenyl Compounds: Compounds containing the fluorophenyl group with varying functional groups.
Uniqueness
Functional Group Diversity: The combination of ester, ketone, and fluorophenyl groups provides unique reactivity and biological activity.
Electronic Properties: The presence of the fluorophenyl group influences the electronic properties, making it distinct from other hexahydroquinoline derivatives.
Properties
Molecular Formula |
C22H24FNO5 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-O-ethyl 6-O-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H24FNO5/c1-5-29-22(27)17-12(3)24-15-9-11(2)16(21(26)28-4)20(25)19(15)18(17)13-7-6-8-14(23)10-13/h6-8,10-11,16,18,24H,5,9H2,1-4H3 |
InChI Key |
YGGBAFNELBVTAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)F)C(=O)C(C(C2)C)C(=O)OC)C |
Origin of Product |
United States |
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